Allylsuccinic anhydride

Descripción

Contextualization within Anhydride (B1165640) Chemistry and Industrial Significance

Acid anhydrides are a class of reactive organic compounds derived from carboxylic acids. libretexts.org Cyclic anhydrides, such as succinic anhydride, are formed by the dehydration of dicarboxylic acids. broadview-tech.comnih.gov Allylsuccinic anhydride belongs to the broader category of alkenyl succinic anhydrides (ASAs), which are derivatives of succinic anhydride where a hydrogen atom on the ring is replaced by an alkenyl chain. wikipedia.org In the case of this compound, this substituent is the allyl group (CH₂=CH-CH₂-). cymitquimica.com

The reactivity of the anhydride ring allows it to participate in nucleophilic acyl substitution reactions. libretexts.orglibretexts.org This reactivity is fundamental to its industrial applications. ASAs are widely used as sizing agents in the paper and cardboard industry to impart water resistance. wikipedia.orgnih.gov The anhydride group is proposed to react with the hydroxyl groups of cellulose (B213188) fibers, forming covalent ester bonds that modify the surface properties of the paper. wikipedia.org

Beyond paper sizing, this compound and related compounds serve as valuable intermediates and components in various applications, including:

Epoxy Resin Hardeners: Anhydrides are the second most widely used class of curing agents for epoxy resins, prized for the high thermal and chemical resistance they impart to the cured product. azom.compolymerinnovationblog.com They react with both the epoxide and hydroxyl groups in the resin, leading to a high degree of crosslinking. azom.com

Corrosion Inhibitors: The compound can be used to synthesize diacid products that function as corrosion inhibitors. google.comgoogle.com

Chemical Intermediates: ASAs are used as reactants in the synthesis of alkyd resins, unsaturated polyester (B1180765) resins, and plasticizers. wikipedia.org They are also precursors for creating the succinimide (B58015) connecting group in dispersants used in lubricant additives. taylorandfrancis.com

Historical Trajectories of Research on this compound and Related Analogues

Research into alkenyl succinic anhydrides dates back to at least 1936, with a patent describing the reaction of maleic anhydride with alkenes derived from cracked petroleum distillates at high temperatures. wikipedia.org These early applications were focused on uses such as lubricants and rust inhibitors, where product color and purity were not primary concerns. wikipedia.org

The scope of ASA applications expanded significantly in the mid-20th century. In the 1950s, solid alkylketene dimers (AKDs) were introduced for hydrophobizing cellulose, followed by liquid ASAs in the 1960s. wikipedia.org A key milestone was the patenting of ASAs for hydrophobizing cotton textiles in 1959, a concept that was extended to paper sizing in 1963 with iso-octadecenyl succinic anhydride. wikipedia.orgnih.gov This shift towards applications like paper and detergents necessitated the development of production methods that yielded clearer, polymer-free, and lighter-colored products. wikipedia.org The synthesis of ASAs is typically achieved through an Alder-ene reaction between an alkene (like propene for this compound) and maleic anhydride at high temperatures (often above 200°C). wikipedia.orggoogle.comcore.ac.uk

Current Research Frontiers and Identified Knowledge Gaps

Contemporary research on this compound and its analogues continues to address challenges and explore new opportunities. A significant frontier is the optimization of its synthesis. The traditional high-temperature ene reaction can lead to undesirable side reactions and polymer formation. wikipedia.org Consequently, research focuses on developing more efficient catalytic processes that can operate under milder conditions. For instance, processes using organotin chloride catalysts have been developed to produce this compound at temperatures below 200°C, minimizing by-product formation. google.comgoogle.com

Another active area of investigation is its application as an epoxy curing agent. Research explores how different anhydride structures and formulations affect the properties of the cured epoxy, such as thermal stability and mechanical performance. azom.compolymerinnovationblog.com The use of accelerators to speed up the curing process is also a subject of study, as anhydrides can be slow to react on their own. google.comyoutube.com

Despite progress, knowledge gaps remain. In paper sizing, while the general mechanism is understood, the precise influence of emulsion characteristics—such as particle size, emulsifier type, pH, and temperature—on sizing efficiency and stability is not fully elucidated. nih.gov Furthermore, there is ongoing interest in developing ASAs from renewable resources, such as vegetable oils, to create more sustainable chemical products. core.ac.uk The direct, one-step preparation of succinic anhydride derivatives from bio-based furanic platform compounds is also an emerging challenge in the field. nih.gov

Thesis Statement: Advancing the Understanding and Applications of this compound through Rigorous Chemical Investigations

This article provides a focused examination of this compound, detailing its fundamental chemical properties and its context within the broader class of alkenyl succinic anhydrides. By tracing its historical development, outlining its industrial significance, and highlighting current research frontiers, this work aims to advance the understanding of this versatile compound. Rigorous chemical investigations into its synthesis, reactivity, and application are crucial for unlocking its full potential in materials science and sustainable chemical production.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₈O₃ | cymitquimica.comfishersci.com |

| Molecular Weight | 140.14 g/mol | cymitquimica.comfishersci.com |

| CAS Number | 7539-12-0 | cymitquimica.comfishersci.com |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.comfishersci.com |

| Boiling Point | 143°C | fishersci.com |

| Purity | >97.0% (GC) | |

| InChI Key | WUMMIJWEUDHZCL-UHFFFAOYSA-N | cymitquimica.comfishersci.com |

| IUPAC Name | 3-prop-2-enyloxolane-2,5-dione | fishersci.com |

Table 2: Synonyms for this compound

| Synonym | Source(s) |

|---|---|

| (2-Propenyl)butanedioic Anhydride | cymitquimica.com |

| 3-Allyldihydrofuran-2,5-dione | cymitquimica.com |

| 4-Pentene-1,2-dicarboxylic Anhydride | cymitquimica.com |

| Dihydro-3-(2-propen-1-yl)-2,5-furandione | cymitquimica.com |

| Succinic anhydride, allyl- | cymitquimica.com |

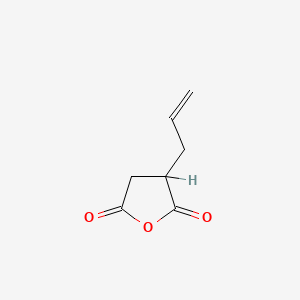

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-prop-2-enyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMIJWEUDHZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996842 | |

| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7539-12-0 | |

| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl(dihydro)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Allylsuccinic Anhydride

Ene Reactions: Catalytic Systems and Reaction Pathway Elucidation

The ene reaction, also known as the Alder-ene reaction, is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org In the synthesis of allylsuccinic anhydride (B1165640), propene serves as the ene and maleic anhydride as the enophile. google.comgoogle.com This reaction can be carried out at high temperatures (200-250°C) without a catalyst. google.com However, the use of catalysts allows the reaction to proceed efficiently at lower temperatures, which is crucial for industrial applications to prevent the exothermic polymerization of the anhydride that occurs at approximately 205°C. google.comgoogle.com

Lewis Acid Catalysis in Allylsuccinic Anhydride Synthesis

Lewis acids are effective catalysts for the ene reaction between maleic anhydride and propene. google.comgoogle.com They function by complexing with the enophile, making it more electron-deficient and thus more reactive. inflibnet.ac.in This complexation accelerates the reaction, allowing it to occur at significantly lower temperatures. inflibnet.ac.inacs.org Common Lewis acids employed in this synthesis include aluminum chloride (AlCl₃), ethylaluminum dichloride (EtAlCl₂), methylaluminum dichloride (Me₂AlCl), boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). google.com

While AlCl₃ is an efficient catalyst, it necessitates harsh reaction conditions, specifically a temperature of 200°C. google.comgoogle.com For safety reasons, industrial processes should operate at least 30°C below the temperature at which polymerization initiates. google.com Under these safer conditions, the catalytic efficiency of AlCl₃ is diminished. google.comgoogle.com The mechanism of Lewis acid-catalyzed ene reactions can be either concerted, with a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org The specific pathway is influenced by the reactants and the chosen catalyst. wikipedia.org

Organotin Chloride Catalysts in Controlled Synthesis

Organotin chloride catalysts have emerged as a highly effective alternative for the synthesis of this compound, enabling the reaction to proceed efficiently at temperatures below 200°C while minimizing the formation of polymeric byproducts and decomposition. google.comgoogle.com These catalysts offer a controlled reaction environment, mitigating the safety concerns associated with high-temperature processes. google.com

A variety of organotin chloride catalysts have been successfully utilized, including:

Methyl tin dichloride

Dimethyl tin dichloride

Ethyl tin dichloride

Diethyl tin dichloride

n-Butyl tin trichloride (B1173362)

Di-n-butyl tin dichloride

The general structure of these catalysts can be represented as R¹R²R³SnCl, where R¹, R², and R³ can be alkyl, alkenyl, alkynyl, or phenyl groups, with at least one chloride atom attached to the tin. google.comgoogle.com

| Catalyst Screening for Ene Reaction | Temperature (°C) | Time (h) | Conversion (%) |

| No Catalyst | 160 | 12 | 0 |

| SnCl₄ | 160 | 12 | 10 |

| BuSnCl₃ | 160 | 12 | 40 |

| Bu₂SnCl₂ | 160 | 12 | 35 |

| Bu₃SnCl | 160 | 12 | 10 |

Data sourced from a screening of Lewis acids as catalysts for the ene reaction between maleic anhydride and propene. google.com

Strategies for Polymerization Inhibition in Synthetic Pathways

A significant challenge in the synthesis of this compound is the potential for polymerization of both the maleic anhydride reactant and the this compound product. google.com This is particularly problematic at the elevated temperatures often required for the ene reaction. To counteract this, free radical scavengers are typically incorporated into the reaction mixture. google.com A commonly used polymerization inhibitor is methoxyphenol. google.com The presence of such inhibitors is crucial for maintaining the integrity of the reactants and products, ensuring a higher yield of the desired this compound. google.com

Alternative Synthetic Routes and Precursor Chemistry

While the direct ene reaction between propene and maleic anhydride is the primary route, other precursors can be utilized. For instance, alkenyl succinic anhydrides can be prepared from the methyl esters of high oleic sunflower oil through an ene-reaction with maleic anhydride. core.ac.uk This highlights the potential for using bio-based feedstocks. Another approach involves the reaction of lipids with maleic anhydride, a process known as maleinization, which can proceed through an ene reaction mechanism. rsc.org Furthermore, allylsuccinic acid, which can be readily converted to the anhydride, can be synthesized by the hydrolysis of this compound. acs.org The acid itself can be produced from the reaction of propene-1-C14 with maleic anhydride. acs.org

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants.

In the synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil, response surface methodology was used to determine optimal conditions. core.ac.uk The highest yield (>70%) was achieved at a temperature of 240–250°C with a maleic anhydride to methyl ester molar ratio of 1.5–1.7. core.ac.uk However, to minimize side products for industrial applications, optimal conditions were found to be a temperature between 220 and 235°C and a molar ratio of 1.2–1.35, resulting in a yield of less than 55%. core.ac.uk A reaction time of 8–10 hours was found to be a good compromise between yield and the formation of side products. core.ac.uk

For the organotin chloride catalyzed synthesis, the reaction is typically conducted in an inert solvent, such as an aromatic hydrocarbon like toluene (B28343). google.com The reaction mixture can be initiated with substantially equimolar amounts of propene and maleic anhydride, or with a slight molar excess (up to 10%) of propene. google.com

Green Chemistry Principles in this compound Production

The production of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. acs.orgyoutube.comyoutube.combookpi.orgresearchgate.net

Atom Economy : The ene reaction itself is an example of an atom-economical reaction, as it aims to incorporate all atoms from the reactants into the final product, thereby minimizing waste. acs.org

Use of Catalysis : The use of catalysts, such as the organotin chlorides, allows the reaction to proceed at lower temperatures, reducing energy consumption and the potential for side reactions. google.comgoogle.comacs.org Catalysis is a cornerstone of green chemistry, enabling more efficient and less wasteful processes. youtube.com

Renewable Feedstocks : Exploring alternative precursors like high oleic sunflower oil methyl esters aligns with the principle of using renewable rather than depleting feedstocks. core.ac.ukyoutube.com Maleic anhydride itself can be derived from bio-sourced molecules like furfural. rsc.org

Safer Solvents and Auxiliaries : While solvents like toluene are used, green chemistry encourages the use of safer solvents or making them unnecessary wherever possible. google.comacs.org The maleinization of lipids can be performed without solvents. rsc.org

Waste Prevention : The use of polymerization inhibitors helps to prevent the formation of unwanted polymeric waste, which is a key tenet of green chemistry. google.comyoutube.com

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally conscious process.

Solvent-Free Synthesis Approaches

The ene reaction for producing this compound can be conducted without a catalyst at elevated temperatures, typically ranging from 200°C to 250°C google.com. However, these conditions can lead to side reactions, including the polymerization of maleic anhydride google.comgoogle.com. To mitigate this and improve reaction efficiency at lower temperatures, Lewis acid catalysts are often employed google.com.

While industrial processes have traditionally utilized solvents such as aromatic hydrocarbons like toluene, there is a growing trend towards developing solvent-free synthetic routes google.com. The "maleinization" reaction, a broader class of reactions involving maleic anhydride, is often carried out without solvents rsc.org. For the synthesis of related alkenyl succinic anhydrides, the reaction can be performed in an agitated reactor without the need for a solvent google.com. This approach offers significant environmental and economic advantages by reducing solvent waste and simplifying product purification.

The primary challenge in solvent-free synthesis is managing the reaction exothermicity and preventing the formation of solid byproducts, such as poly(maleic anhydride) google.comgoogle.com. The use of specific additives, like aluminum acetylacetonate (B107027) in related reactions, has been shown to minimize the formation of these undesirable solids and improve product quality google.com.

Catalyst Reuse and Sustainability

The catalytic synthesis of this compound predominantly uses Lewis acids, with organotin chlorides like dimethyl tin dichloride, dibutyl tin dichloride, and butyl tin trichloride being particularly effective at temperatures below 200°C google.com. While these catalysts enhance reaction rates and allow for milder conditions compared to the uncatalyzed thermal process, their sustainability is a key consideration google.com.

General strategies for catalyst recycling that could be applied to this synthesis include the use of heterogeneous catalysts, which can be recovered by simple filtration, or the implementation of advanced separation techniques for homogeneous catalysts nih.govnih.gov. For instance, a tungsten catalyst used in the solvent-free hydrosilylation of ketones precipitates from the product mixture upon completion of the reaction, allowing for easy separation by decantation nih.gov. The development of similar "smart" catalysts for this compound synthesis could significantly enhance the sustainability of the process.

The following table summarizes the catalysts and conditions mentioned for the synthesis of this compound and related compounds.

| Catalyst/Condition | Reactants | Temperature (°C) | Solvent | Key Findings | Reference(s) |

| No Catalyst | Propene, Maleic Anhydride | 200-250 | Not specified | Reaction proceeds but at high temperatures. | google.com |

| Organotin Chlorides (e.g., Me₂SnCl₂) | Propene, Maleic Anhydride | < 200 | Toluene | Efficient catalysis at lower temperatures, mitigating polymer formation. | google.com |

| Aluminum Acetylacetonate | Olefins, Maleic Anhydride | 160-260 | Typically none | Reduces formation of solid byproducts. | google.com |

Mechanistically, the Lewis acid-catalyzed ene reaction proceeds through a concerted transition state. The catalyst coordinates to the carbonyl group of the maleic anhydride, which acts as the enophile acs.orgbiochempress.com. This coordination lowers the energy of the enophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of propene (the ene) acs.org. Quantum chemical studies have further elucidated that the catalytic acceleration is also due to a decrease in Pauli repulsion between the key molecular orbitals of the reactants acs.org. Kinetic studies of the reaction between maleic anhydride and various alkenes have shown it to follow second-order kinetics with a favored exo-transition state rsc.org.

Reactivity Profiles and Reaction Mechanism Studies of Allylsuccinic Anhydride

Hydrolysis Kinetics and Mechanism of Anhydride (B1165640) Ring Opening

The reaction of allylsuccinic anhydride with water leads to the opening of the anhydride ring, a characteristic reaction of most acid anhydrides. fiveable.melibretexts.org This process involves nucleophilic acyl substitution, where a water molecule attacks one of the electrophilic carbonyl carbons. fiveable.meyoutube.com The reaction proceeds through a tetrahedral intermediate, which then collapses, cleaving the C-O-C anhydride bond to form the corresponding dicarboxylic acid, allylsuccinic acid. fiveable.meresearchgate.net While the reaction can proceed without a catalyst, its rate is significantly influenced by various factors. youtube.comstackexchange.com

Factors Influencing Hydrolytic Stability in Aqueous Systems

All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze. stackexchange.com However, the rate of this hydrolysis can vary from seconds to years depending on the structure of the anhydride and the conditions of the aqueous system. stackexchange.com Alkenyl succinic anhydrides (ASAs), the class of compounds to which this compound belongs, are known for their high tendency to hydrolyze. wikipedia.org The hydrolytic stability is not absolute and is governed by several key factors.

Key factors influencing the rate of hydrolysis include:

Temperature : The rate of hydrolysis is strongly dependent on temperature. Higher temperatures significantly increase the reaction rate, while lower temperatures slow it down. fiveable.mestackexchange.com For instance, the hydrolysis of acetic anhydride is reportedly slow until temperatures exceed 55-60 °C. stackexchange.com

Solubility : For a rapid reaction, the anhydride must be in the same phase as the water. stackexchange.com Limited solubility can decrease the effective concentration of the anhydride in the aqueous phase, thereby slowing the rate of hydrolysis.

pH and Catalysts : The hydrolysis rate increases in the presence of acid or base catalysts. fiveable.me Bases, including hydroxide (B78521) ions, amines, and even the carboxylate ion formed during hydrolysis, can act as nucleophilic catalysts, dramatically accelerating the ring-opening reaction. stackexchange.comnih.gov Studies on phthalic anhydride show that various bases like acetate, phosphate, and carbonate accelerate its hydrolysis. nih.gov

Steric and Electronic Effects : The structure of the anhydride itself plays a role. Steric hindrance around the carbonyl groups can slow down the approach of the water nucleophile. fiveable.me The electronic nature of the substituents on the ring can also influence the electrophilicity of the carbonyl carbons.

Investigation of Hydrolysis Products and their Impact on Subsequent Reactions

The primary and sole product of the complete hydrolysis of this compound is allylsuccinic acid , a dicarboxylic acid. google.comlibretexts.org The reaction involves the addition of one molecule of water across the anhydride C-O-C bond. libretexts.org

The formation of this diacid has significant implications for subsequent reactions. In the context of applications like paper sizing, the hydrolysis of the parent anhydride to the diacid is considered an undesirable side reaction. wikipedia.org However, the diacid product itself can be useful; for example, it is noted to function as a corrosion inhibitor. google.com In polymerization reactions, the presence of the carboxylic acid groups resulting from hydrolysis would interfere with monomers or catalysts that are sensitive to acids. For instance, functional groups like epoxy, primary, or secondary amines would react with the newly formed acid groups. google.com Furthermore, in esterification reactions, the formation of the diacid creates a different reactive species. While the anhydride reacts readily, esterification using the resulting dicarboxylic acid is a reversible reaction that typically requires acid catalysis and the removal of water to proceed to completion. byjus.com

Esterification Reactions with Hydroxyl-Containing Substrates

This compound is an effective acylating agent, reacting with hydroxyl-containing compounds such as alcohols and cellulose (B213188) to form esters. libretexts.orgwikipedia.org This reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks a carbonyl carbon of the anhydride. fiveable.melibretexts.org The reaction opens the anhydride ring and forms an ester linkage, with the second carbonyl group becoming a carboxylic acid. reactory.app This mono-esterification is often rapid and can be catalyzed by bases like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgresearchgate.net

Mechanistic Controversies in Covalent Bonding with Cellulose

The covalent bonding of alkenyl succinic anhydrides (ASAs), including this compound, with cellulose is a cornerstone of their use in the paper industry. wikipedia.org The generally accepted mechanism proposes that the anhydride ring reacts with the hydroxyl groups on the cellulose backbone to form a cellulose ester. wikipedia.org This reaction grafts the hydrophobic alkenyl chain onto the hydrophilic cellulose fiber, thereby imparting water resistance. wikipedia.org

While the fundamental concept of ester formation is widely agreed upon, the precise mechanism and the role of catalysts can be complex. In homogeneous esterification systems using a catalyst like pyridine, a proposed mechanism involves the formation of a more reactive N-acyl pyridinium (B92312) ion intermediate. derpharmachemica.com This intermediate is then attacked by the cellulose hydroxyl group to form the ester. derpharmachemica.com The primary hydroxyl groups on the anhydroglucose (B10753087) unit of cellulose are generally more reactive than the secondary ones, although accessibility can alter this preference. derpharmachemica.com

Discussions in the literature often center not on whether esterification occurs, but on the efficiency, the specific reaction conditions required, and the competition from hydrolysis. wikipedia.orgnih.gov Different esterification strategies, such as using acyl chlorides, CDI activation, or anhydrides, yield varying degrees of substitution (DS), indicating that the reaction pathway and its efficiency are highly dependent on the chosen method and reagents. nih.gov For instance, homogeneous esterification of cellulose with fatty acid anhydrides in a LiCl/DMAc system with pyridine has been shown to be effective. nih.govcore.ac.uk The "controversy" is less about the fundamental covalent bond formation and more about optimizing the reaction conditions to favor esterification over the competing and rapid hydrolysis reaction.

Kinetics and Thermodynamics of Ester Formation with Polymeric Materials

The esterification of hydroxyl-containing polymers with anhydrides is a well-studied reaction. The kinetics of these reactions are crucial for controlling the degree of modification and the properties of the final material.

Activation Energy : The activation energy for esterification can be significantly influenced by catalysts. In the study of phthalic anhydride and allyl alcohol, the use of p-toluenesulfonic acid as a catalyst substantially lowered the apparent activation energy from 65.13 kJ/mol to 35.24 kJ/mol, leading to a nearly four-fold increase in the reaction rate constant at 393 K. researchgate.net

Thermodynamics : The ring-opening esterification of a cyclic anhydride is generally a thermodynamically favorable process. The cleavage of the strained anhydride ring provides a thermodynamic driving force for the reaction. However, if the goal is to form a diester from the resulting dicarboxylic acid, the reaction becomes an equilibrium-limited process where water must be removed to drive the reaction forward. byjus.com

Hydrosilylation Reactions and Functionalization Pathways for Silicone Modification

The allyl group of this compound is susceptible to hydrosilylation, an efficient addition reaction between a carbon-carbon double bond and a silicon-hydride (Si-H) bond, typically catalyzed by a platinum complex. rsc.orgmdpi.com This reaction provides a direct pathway for grafting the anhydride functionality onto silicone polymers.

The process involves reacting this compound with a hydride-terminated silicone oil or resin. google.com The Si-H group adds across the allyl double bond, forming a stable silicon-carbon bond. google.comrsc.org This grafts the succinic anhydride moiety onto the silicone backbone. The resulting functionalized silicone can then be hydrolyzed to form a diacid-functionalized silicone, which has applications as a corrosion inhibitor. google.com The reaction is highly efficient and clean, with no by-products, making it a powerful tool for modifying polymer properties. rsc.org

Other Key Organic Transformations Involving this compound

Reactions with Amines (e.g., N-acylation)

The anhydride ring of this compound readily reacts with primary and secondary amines in an N-acylation reaction. chemguide.co.uklibretexts.org This reaction is a form of nucleophilic acyl substitution where the amine acts as the nucleophile.

The mechanism proceeds as follows: libretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride ring.

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the five-membered anhydride ring.

Proton Transfer: A proton is transferred from the amine nitrogen to the newly formed carboxylate, resulting in the final products.

The reaction with an amine (R-NH₂) yields an N-substituted succinamic acid derivative, which contains both an amide and a carboxylic acid functional group, while retaining the allyl group for further transformations. chemguide.co.uklibretexts.org This reaction is generally high-yielding and serves as a fundamental method for introducing the allylsuccinoyl group into various molecules, including amino acids and other biologically relevant compounds. researchgate.net

| Reactant | Product Structure | Product Class |

| Ammonia (NH₃) | Allyl-substituted succinamic acid | Amide-acid |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl allyl-substituted succinamic acid | N-Substituted amide-acid |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl allyl-substituted succinamic acid | N,N-Disubstituted amide-acid |

| General reaction outcomes of this compound with amines. chemguide.co.uklibretexts.org |

Friedel-Crafts Acylation Reactions

The Friedel-Crafts reaction is a fundamental method for the attachment of substituents to aromatic rings. vedantu.com While the user's request specified Friedel-Crafts alkylation, the overwhelming body of scientific literature indicates that the reaction of this compound and its parent compound, succinic anhydride, with aromatic compounds proceeds via acylation . The high reactivity of the anhydride functional group directs the reaction towards the formation of a keto acid, rather than an alkylation involving the allyl group. This section will therefore focus on the well-documented Friedel-Crafts acylation reactions of succinic anhydride and its derivatives as a model for the reactivity of this compound.

The Friedel-Crafts acylation of aromatic compounds with succinic anhydride is a classic example of electrophilic aromatic substitution, leading to the formation of 4-aryl-4-oxobutanoic acids. vedantu.commdpi.com This reaction is of significant synthetic utility for the preparation of aromatic ketones, which are important intermediates in the synthesis of a wide range of products, including pharmaceuticals and fragrances. beilstein-journals.orgresearchgate.net

The reaction is typically carried out by treating an aromatic compound with the anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). vedantu.comlibretexts.org The Lewis acid activates the anhydride, increasing its electrophilicity and facilitating the attack by the aromatic ring. vedantu.com

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation with a cyclic anhydride like succinic anhydride involves several key steps: vedantu.comstackexchange.com

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the anhydride. This coordination weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction. vedantu.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. In this process, the aromaticity of the ring is temporarily lost. vedantu.comstackexchange.com

Restoration of Aromaticity: A base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom of the aromatic ring that is bonded to the acyl group. This deprotonation restores the aromaticity of the ring and yields the final keto acid product after an aqueous workup to liberate the product from the aluminum chloride complex. vedantu.comyoutube.com

Reactivity with Various Aromatic Substrates

The success and regioselectivity of the Friedel-Crafts acylation of succinic anhydride derivatives are highly dependent on the nature of the aromatic substrate.

Activated Aromatic Systems: Aromatic compounds with electron-donating groups, such as toluene (B28343) and anisole (B1667542), are more reactive towards Friedel-Crafts acylation. These groups increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.org The substitution pattern is directed by these activating groups, typically leading to a mixture of ortho and para isomers. However, due to steric hindrance, the para isomer is often the major product. libretexts.orgchemguide.co.uk

Deactivated Aromatic Systems: Aromatic rings substituted with strongly electron-withdrawing groups, such as nitrobenzene (B124822), are generally unreactive under Friedel-Crafts conditions. libretexts.org

The following tables summarize the typical conditions and outcomes for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride, which serves as a model for the reactivity of this compound.

Table 1: Friedel-Crafts Acylation of Benzene (B151609) with Succinic Anhydride

| Reactant | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzene | AlCl₃ | Benzene (excess) | < 10 | 4-oxo-4-phenylbutanoic acid | High |

Data compiled from generalized laboratory procedures.

Table 2: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

| Reactant | Catalyst | Solvent | Temperature (°C) | Major Product | Minor Product |

| Toluene | AlCl₃ | Nitrobenzene | 0-5 | 4-(4-methylphenyl)-4-oxobutanoic acid (para) | 4-(2-methylphenyl)-4-oxobutanoic acid (ortho) |

In the acylation of toluene, the para-substituted product is typically favored due to the steric bulk of the acyl group. libretexts.orgchemguide.co.uk

Table 3: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

| Reactant | Catalyst | Solvent | Temperature (°C) | Major Product |

| Anisole | AlCl₃ | Dichloromethane (B109758) | Room Temp. | 4-(4-methoxyphenyl)-4-oxobutanoic acid (para) |

The methoxy (B1213986) group in anisole is a strong activating group, and the reaction proceeds readily, yielding predominantly the para isomer.

Mechanistic Studies and Research Findings

Research into Friedel-Crafts acylation with anhydrides has explored various aspects to improve efficiency and selectivity.

Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting anhydride and the resulting ketone product can form complexes with the catalyst. sigmaaldrich.com

Solvent Effects: The choice of solvent can significantly influence the reaction. While the aromatic reactant itself can sometimes be used as the solvent, inert solvents like nitrobenzene or dichloromethane are commonly employed, especially for solid aromatic compounds or to control reaction temperature. google.com

Alternative Catalysts: While aluminum chloride is the most common catalyst, other Lewis acids such as iron(III) chloride (FeCl₃) and solid acid catalysts have been investigated to develop more environmentally friendly and reusable catalytic systems. google.comnih.govorganic-chemistry.org

Regioselectivity: Studies on substituted benzenes have shown that the regioselectivity of the acylation is a result of the interplay between the electronic effects of the substituent and steric hindrance. For instance, in the acylation of toluene, the formation of the para isomer is dominant over the ortho isomer. libretexts.orgchemguide.co.uk

Advanced Applications and Performance Evaluation of Allylsuccinic Anhydride Derivatives

Role as a Sizing Agent in Cellulosic Fiber-Based Materials

Alkenyl succinic anhydride (B1165640) (ASA), a derivative of allylsuccinic anhydride, is a prominent sizing agent used to impart water resistance to paper and paperboard products. google.comncsu.eduarieschem.com It is particularly favored in neutral to alkaline papermaking processes. wmich.edubalajichemsolutions.com The effectiveness of ASA lies in its ability to react with the cellulose (B213188) fibers, creating a hydrophobic surface. nih.gov This sizing action improves the paper's printability and reduces its tendency to absorb water, making it suitable for a wide range of applications. arieschem.combalajichemsolutions.com

Emulsion Formation, Stability, and Retention Mechanisms on Pulp Fibers

For effective application, ASA, which is an oily substance, must be emulsified in water. ippta.co This is typically achieved using a cationic starch or a polyacrylamide as a stabilizer. wmich.edunih.gov The stabilizer not only helps in forming a stable emulsion of ASA droplets but also plays a crucial role in its retention on the pulp fibers, which are naturally anionic. wmich.edunih.gov The cationic nature of the stabilizer promotes electrostatic attraction to the anionic cellulose fibers, ensuring that the ASA is effectively deposited and retained on the fiber surfaces. wmich.edu

The stability of the ASA emulsion is a critical factor for successful sizing. wmich.edu Anionic polyacrylamide (APAM) has been shown to be an effective stabilizer, creating ASA emulsions with a shelf life of up to 4 hours, a significant improvement over the 20-25 minutes offered by conventional cationic starch stabilizers. nih.gov This extended stability allows for more flexible use in commercial papermaking. nih.gov The retention of the ASA emulsion on the pulp fibers is essential for achieving uniform sizing and preventing the loss of the sizing agent into the process water. wmich.eduresearchgate.net

Interfacial Chemistry and Hydrophobization Mechanisms on Fiber Surfaces

The primary mechanism by which ASA imparts water resistance is through a process of hydrophobization of the cellulose fiber surfaces. ncsu.edunih.gov While the exact nature of the interaction between ASA and cellulose has been a subject of debate, it is widely believed that a chemical reaction, specifically esterification, occurs between the anhydride group of the ASA molecule and the hydroxyl groups of the cellulose. nih.gov This reaction forms a covalent ester bond, anchoring the hydrophobic alkenyl chain of the ASA molecule onto the fiber surface. nih.gov

However, recent reviews of extensive research suggest that the formation of this ester bond may not be the sole or even the primary mechanism for sizing. nih.gov It has been found that a significant portion of the ASA present in sized paper is in the form of hydrolyzed ASA or its salt. nih.gov This suggests that the hydrophobicity may also be achieved through the physical adsorption and orientation of the ASA molecules on the fiber surface, where the hydrophobic tails are oriented away from the fiber, creating a water-repellent layer. ncsu.edu

Impact of Process Variables on Sizing Performance (e.g., pH, temperature, presence of alum)

The efficiency of ASA sizing is significantly influenced by various process variables in the papermaking system.

| Process Variable | Impact on ASA Sizing Performance |

| pH | The pH of the papermaking slurry is a critical factor. ASA is most effective in neutral to alkaline conditions. wmich.edu The presence of alum (aluminum sulfate) and its effect on pH can be complex. At a low pH (less than 4.3), alum can improve sizing. wmich.edu However, at intermediate (4.3-5.0) and high (5.0-8.0) pH levels, higher concentrations of alum can be detrimental to sizing performance. wmich.edu |

| Temperature | Temperature affects the stability of the ASA emulsion and the rate of hydrolysis. wmich.edu Higher temperatures can accelerate the breakdown of the emulsion and the hydrolysis of ASA, reducing its effectiveness. |

| Presence of Alum | The addition of small amounts of alum can be beneficial, improving sizing, retention, and the overall runnability of the paper machine. wmich.edu The form of aluminum species, which is pH-dependent, plays a crucial role. Al³⁺ ions at low pH are beneficial, while Al(OH)₃ at higher pH can negatively impact sizing at high concentrations. wmich.edu |

Comparative Analysis with Other Sizing Agents (e.g., Alkyl Ketene Dimer, Rosin)

ASA is one of several sizing agents used in the paper industry, with Alkyl Ketene Dimer (AKD) and rosin (B192284) being other common choices. arieschem.comresearchgate.net

| Sizing Agent | Chemical Nature & Sizing Conditions | Advantages | Disadvantages |

| This compound (ASA) | Reactive chemical, applied as an emulsion in neutral/alkaline conditions. wmich.edubalajichemsolutions.com | Highly reactive, leading to rapid curing on the paper machine. balajichemsolutions.com Improves machine runnability and paper's dimensional stability. balajichemsolutions.com | Emulsion has a short shelf life and must be prepared on-site. ippta.co |

| Alkyl Ketene Dimer (AKD) | Waxy solid, applied as a dispersion in neutral/alkaline conditions. balajichemsolutions.com | Stable emulsion that can be shipped ready-to-use. ncsu.edu Improves paper surface qualities. balajichemsolutions.com | Slower reaction rate requires a longer curing time. balajichemsolutions.com Can cause slipperiness in the final paper sheet. ippta.co |

| Rosin | Natural resin, used with alum in acidic papermaking conditions. balajichemsolutions.comresearchgate.net | Cost-effective and provides fully cured sizing directly off the paper machine. balajichemsolutions.com | Requires acidic conditions, which can limit the use of certain fillers like calcium carbonate. balajichemsolutions.com Can lead to machine deposits and requires the use of a mordant like alum. researchgate.net |

In a comparative study using bleached recycled fibers, ASA sizing resulted in lower water absorption (Cobb values) when used with ground calcium carbonate (GCC) and precipitated calcium carbonate (PCC) fillers, while AKD performed better with talc (B1216) filler. ippta.co ASA sizing also generally produced higher contact angles, indicating better surface hydrophobicity. ippta.co

Polymer Chemistry and Material Science Applications

Beyond its established role in papermaking, this compound and its derivatives are gaining attention in the field of polymer chemistry and material science, particularly in the development of biodegradable polymers.

Synthesis of Biodegradable Polymers and Bioplastics

The reactive nature of the anhydride group in this compound makes it a valuable monomer for polymerization reactions. It can be used to synthesize biodegradable polymers such as polyesters and poly(ester-anhydride)s. nih.govnih.gov These polymers are of interest for creating bioplastics, which offer a more environmentally friendly alternative to traditional petroleum-based plastics. researchgate.net

The synthesis of these biodegradable polymers can involve reacting diacids, such as those derived from amino acids, with cyclic anhydrides to form amide or imide bonds. google.com Polyanhydrides and polyesters with hydrolytically labile anhydride or ester bonds in their backbone can be created, leading to materials that can break down over time. google.com For instance, biodegradable polymers with recurring succinyl units can be produced by the polycondensation of a substituted 1,4-butanedicarboxylic acid with an acid anhydride. google.com

Research has also explored the creation of biodegradable films by esterifying lignin (B12514952) and polyvinyl alcohol (PVA) with succinic anhydride. nih.gov These films have shown improved mechanical strength and thermal stability and can be completely degraded by microorganisms within a few months. nih.gov The synthesis of bioplastics often involves the use of renewable resources like starch, which can be modified to create biodegradable materials. mdpi.comyoutube.com The incorporation of monomers like this compound can further enhance the properties and biodegradability of these bioplastics.

Functional Polymers for Coatings and Adhesives

This compound serves as a critical monomer in the synthesis of functional polymers tailored for high-performance coatings and adhesives. Its unique molecular structure, featuring both a reactive anhydride ring and a versatile allyl group, allows for the creation of polymers with a range of desirable properties. The anhydride functionality provides a site for grafting onto polymer backbones and for reaction with various nucleophiles, such as hydroxyl and amine groups, which is essential for curing and adhesion promotion. The allyl group offers a locus for post-polymerization modification, crosslinking, and copolymerization with other vinyl monomers.

Polymers incorporating succinic anhydride moieties are well-established, and are typically produced by reacting maleic anhydride with a second vinyl monomer. chemkraft.ir In the case of this compound, it can be copolymerized with monomers like styrene, vinyl acetate, and various alkyl vinyl ethers through addition polymerization. chemkraft.ir This process is generally conducted at temperatures between 50°C and 150°C in the presence of a free-radical initiator. chemkraft.ir The resulting polymers possess anhydride groups that can react with functional groups on surfaces or in other polymer chains, leading to robust and durable adhesive bonds and coating films.

Research into related anhydride-functional polymers has demonstrated their utility in various demanding applications. For example, polymers containing maleic anhydride have been used to create high-performance adhesives for laminating materials like aluminum foil and cast polypropylene (B1209903) (CPP) films. prepchem.com In such systems, the anhydride groups can react with surface treatments on the substrate, such as those containing amine groups, to form strong imide bonds at the interface, significantly improving peel strength. prepchem.com Similarly, this compound-based polymers can be expected to offer comparable or enhanced performance due to the additional reactivity of the allyl group.

The table below summarizes key aspects of utilizing anhydride-functional polymers in coatings and adhesives, drawing parallels from related research.

| Feature | Description | Relevance of this compound |

| Polymerization | Can be copolymerized with various vinyl monomers via free-radical addition polymerization. chemkraft.ir | The allyl group allows for versatile copolymerization, while the anhydride ring remains intact for subsequent reactions. |

| Adhesion Mechanism | Anhydride groups react with hydroxyl, amine, or oxide groups on substrates to form covalent or strong hydrogen bonds. | The anhydride ring is highly reactive towards common surface functionalities, promoting strong adhesion. |

| Curing/Crosslinking | The anhydride ring can be opened by crosslinking agents like polyols or polyamines. The allyl group allows for additional crosslinking pathways (e.g., thiol-ene chemistry, radical polymerization). | Dual functionality (anhydride and allyl) allows for multiple curing strategies to tailor final properties. |

| Performance Enhancement | Improves mechanical strength, thermal stability, and chemical resistance of the final product. | Crosslinking via the allyl group can create a dense network, enhancing the durability of coatings and adhesives. |

Development of Crosslinked Networks and Hydrogels

The dual functionality of this compound makes it a valuable precursor for the development of sophisticated crosslinked networks and hydrogels. The anhydride group can undergo ring-opening reactions, while the allyl group can participate in various polymerization and crosslinking chemistries, such as free-radical polymerization or thiol-ene reactions. This allows for the formation of networks with tunable properties suitable for a range of applications, including in the biomedical field. smolecule.comaalto.fi

Photo-crosslinking is a particularly advantageous method for creating these networks, especially for biomedical applications, as it can be performed under mild, solvent-free conditions, which helps to preserve the activity of incorporated bioactive agents. aalto.fi For instance, biodegradable networks can be prepared from precursors functionalized with alkenylsuccinic anhydrides. aalto.finih.gov In a typical synthesis, a polyol, such as poly(ε-caprolactone), is first functionalized with an alkenylsuccinic anhydride to introduce acid-terminated groups. These groups are then reacted with a compound like methacrylic anhydride to introduce crosslinkable double bonds. aalto.finih.gov The resulting precursor can then be crosslinked using a photoinitiator and visible light to form a solid network. aalto.finih.gov

The properties of these networks, such as gel content, swelling behavior, and degradation rate, can be precisely controlled by adjusting the structure of the precursor polymer (e.g., linear vs. star-shaped) and the length of the alkenyl chain on the succinic anhydride moiety. aalto.finih.gov Research has shown that networks derived from star-shaped precursors tend to have higher gel contents and crosslinking densities. nih.gov Furthermore, the presence of a longer alkenyl chain can slow the erosion rate of the resulting biodegradable network. nih.gov These networks often exhibit surface erosion, where the mass loss is linear over time, making them excellent candidates for controlled drug delivery applications. nih.gov

Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, can also be synthesized using anhydride-containing polymers. mdpi.comnih.gov The reaction of copolymers containing maleic anhydride with polyfunctional crosslinkers like γ-aminopropyltriethoxysilane has been shown to produce hydrogels. nih.gov The swelling characteristics of these hydrogels, including the rate of swelling and the equilibrium water content, are dependent on the ratio of the copolymer to the crosslinker. nih.gov Given its similar structure, this compound can be used in analogous systems to create hydrogels with tailored properties. The hydrophilic character can be introduced through the ring-opening of the anhydride to form dicarboxylic acids, which can be further modified.

The table below outlines the synthesis and properties of crosslinked networks derived from alkenylsuccinic anhydride precursors, based on published research findings. aalto.finih.gov

| Parameter | Observation | Significance |

| Precursor Architecture | Star-shaped precursors lead to higher gel content and crosslinking density compared to linear precursors. nih.gov | Allows for tuning the mechanical properties and degradation kinetics of the network. |

| Alkenyl Chain Length | Longer alkenyl chains in the succinic anhydride moiety slow down the in vitro erosion rate. nih.gov | Provides a mechanism to control the release rate of encapsulated substances. |

| Erosion Profile | Networks exhibit linear mass loss and a steady decrease in dimensions over time. nih.gov | Characteristic of surface erosion, which is highly desirable for predictable, zero-order drug release. |

| Release Kinetics | The release of macromolecular model drugs is linear and proportional to the mass loss of the network. nih.gov | Confirms the potential of these systems for controlled and sustained delivery of therapeutic agents. |

Development of Corrosion Inhibitors and Related Formulations

Alkenyl succinic acids and their anhydrides (ASA) have been identified as effective corrosion inhibitors for metal surfaces, particularly in acidic environments. google.com this compound, as a specific type of ASA, can be added to corrosive media to protect metal surfaces from degradation. google.com The protective mechanism involves the adsorption of the ASA molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive agents.

The effectiveness of these inhibitors is attributed to the presence of functional groups that can interact with the metal surface. The carboxylic acid groups, formed upon the hydrolysis of the anhydride ring, can chelate with metal ions on the surface or form a persistent film. The hydrophobic alkenyl chain, in this case, the allyl group, orients away from the surface, creating a non-polar layer that repels water and other corrosive species. This dual functionality allows for strong adsorption and effective barrier formation.

Formulations containing ASAs can be used in various industrial applications, such as in benzene (B151609) distillation or dryer units, to protect metal equipment from acidic corrosion. google.com The concentration of the ASA inhibitor is typically in the range of 1 to 500 parts per million (ppm). google.com Notably, some of the most effective ASA-based corrosion inhibitors are devoid of nitrogen, which can be an advantage in certain chemical processes where nitrogen compounds are undesirable. google.com

The synthesis of these corrosion inhibitors often involves the ene reaction between an olefin (like propene for this compound) and maleic anhydride. google.comgoogle.com While this reaction can be carried out at high temperatures (180°C - 230°C), the use of catalysts can allow for more efficient production at lower temperatures, which also helps to prevent unwanted polymerization of the reactants and products. google.com

The performance of anhydride derivatives as corrosion inhibitors has been studied for various metals and corrosive media. For example, compounds like maleic anhydride and other phthalic anhydride derivatives have been shown to be effective mixed-type inhibitors for carbon steel in hydrochloric acid solutions. researchgate.net Their inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific chemical structure of the anhydride compound. researchgate.net The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, and thermodynamic parameters can be calculated to further understand the inhibition mechanism. researchgate.net

The following table summarizes the application and performance of alkenyl succinic anhydrides as corrosion inhibitors.

| Aspect | Details | Reference |

| Application | Inhibition of corrosion on metal surfaces in contact with acidic corrosive media. | google.com |

| Mechanism | Adsorption onto the metal surface, forming a protective barrier. | mdpi.com |

| Effective Concentration | Typically between 1 and 500 ppm. | google.com |

| Inhibitor Type | Often mixed-type, inhibiting both anodic and cathodic reactions. | researchgate.net |

| Key Structural Features | Anhydride/carboxylic acid group for surface anchoring and a hydrophobic alkenyl chain for barrier formation. |

Contributions to Drug Delivery Systems and Biomedical Materials Research

Poly(anhydride)s are a class of biodegradable polymers that have been extensively investigated for biomedical applications, particularly in the field of drug delivery. nih.govnih.gov Their utility stems from their characteristic surface erosion, which allows for a controlled and sustained release of encapsulated drugs. This compound can serve as a monomer or a functionalizing agent in the synthesis of these advanced biomedical materials. smolecule.com

The incorporation of this compound into polymer backbones can be achieved through various polymerization techniques. The resulting polymers can then be formulated into nanoparticles, which are promising carriers for oral drug delivery. nih.govnih.gov These nanoparticles can protect the encapsulated drug from the harsh environment of the gastrointestinal tract and facilitate its absorption. Studies on poly(anhydride) nanoparticles have shown that they can be fabricated to have a homogeneous size distribution (e.g., around 180 nm) and are generally found to be non-toxic in both acute and sub-acute oral toxicity studies in animal models. nih.gov Biodistribution studies have further demonstrated that these nanoparticles tend to remain within the gut, indicating their potential as safe carriers for oral therapeutics. nih.gov

The versatility of this compound allows for the creation of more complex and functional drug delivery systems. For example, it can be used to synthesize poly(ester anhydride) networks that are both biodegradable and crosslinkable. aalto.finih.gov These networks are particularly suitable for the release of macromolecular drugs. nih.gov The crosslinking, which can be initiated by light, provides mechanical stability, while the hydrolytically labile anhydride bonds ensure biodegradability and drug release. The erosion rate and, consequently, the drug release profile can be modulated by altering the chemical composition and architecture of the polymer network. nih.gov

Furthermore, the allyl groups present in polymers derived from this compound can be used for further modification, such as tethering targeting ligands or other functional molecules to the surface of nanoparticles or implants. This can enhance the therapeutic efficacy by directing the drug to specific cells or tissues. The ability to create functional polymers from building blocks like this compound is a key area of research for developing the next generation of drug delivery systems and tissue engineering scaffolds. smolecule.com

The table below summarizes the characteristics of poly(anhydride)-based nanoparticles for drug delivery applications.

| Property | Finding | Significance for Drug Delivery |

| Biocompatibility | No evident signs of toxicity in oral administration studies at doses up to 300 mg/kg body weight. nih.gov | Indicates the potential for safe use as oral drug carriers. |

| Biodistribution | Nanoparticles remain in the gut with no evidence of translocation to other organs after oral administration. nih.gov | Suggests a localized effect and low risk of systemic side effects from the carrier itself. |

| Particle Characteristics | Can be formulated into nanoparticles with a homogeneous size of approximately 180 nm. nih.gov | Consistent and reproducible particle size is crucial for predictable drug release and biological interactions. |

| Drug Release | Surface-eroding nature allows for linear, zero-order release kinetics. nih.gov | Enables sustained and controlled delivery of therapeutic agents over a prolonged period. |

Integration into Functional Composite Materials

This compound and its derivatives are valuable components in the formulation of functional composite materials, where they can act as matrix precursors, crosslinking agents, or interfacial modifiers. The dual reactivity of the anhydride and allyl groups allows for the creation of composites with enhanced mechanical properties, thermal stability, and tailored performance characteristics.

This compound can also be used as a crosslinking agent for various elastomers. For example, in blends based on epoxidized natural rubber (ENR), anhydrides like dodecenyl succinic anhydride (a related alkenyl succinic anhydride) have been shown to be effective curing agents. researchgate.net The anhydride groups react with the epoxy groups on the rubber chains to form ester crosslinks, a reaction that can be catalyzed by tertiary amines. researchgate.net This type of crosslinking can enhance the thermal stability of the elastomer. researchgate.net The use of this compound in such systems would not only provide the crosslinking via the anhydride ring but also leave reactive allyl groups in the network, which could be used for further functionalization or to create hybrid materials.

The performance of composite materials is often dictated by the strength of the interface between the reinforcement (e.g., glass fibers, carbon nanotubes) and the polymer matrix. This compound can be employed to improve this interfacial adhesion. It can be used to functionalize the surface of reinforcing fillers. The anhydride group can react with hydroxyl groups on the surface of glass fibers or certain nanoparticles, creating a covalent bond. The allyl group would then be available to co-react with the surrounding polymer matrix during curing, leading to a stronger interface and more effective stress transfer from the matrix to the reinforcement. This results in a composite material with improved strength and durability.

The table below provides an overview of the potential roles of this compound in functional composite materials.

| Role in Composite | Mechanism of Action | Expected Performance Enhancement |

| Matrix Co-monomer | Incorporates into the polymer backbone (e.g., unsaturated polyester), providing additional crosslinking sites via the allyl group. | Improved mechanical properties (strength, stiffness), higher thermal stability. researchgate.net |

| Crosslinking Agent | The anhydride ring reacts with functional groups in the polymer matrix (e.g., epoxy groups in elastomers). researchgate.net | Increased crosslink density, enhanced thermal and chemical resistance. |

| Interfacial Modifier | Reacts with the surface of reinforcing fillers (e.g., glass fibers) to improve compatibility and bonding with the polymer matrix. | Enhanced interfacial adhesion, leading to better stress transfer and improved overall composite strength. |

Analytical and Spectroscopic Characterization Techniques for Allylsuccinic Anhydride and Its Reaction Products

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are powerful tools for separating components of a mixture, allowing for both the identification and quantification of allylsuccinic anhydride (B1165640).

Gas chromatography is a robust method for determining the purity of anhydrides like allylsuccinic anhydride. patsnap.com The technique separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gaseous phase. For anhydride analysis, a non-polar capillary column is often employed with a programmed temperature gradient to ensure efficient separation of the analyte from any impurities or byproducts. patsnap.com A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. The method's stability, accuracy, and simple operation make it suitable for routine quality control. patsnap.com While a specific standardized method for this compound is not detailed in the provided research, the conditions used for the closely related succinic anhydride offer a valid framework.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Anhydride Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Non-polar capillary column (e.g., 30m × 320µm × 0.25µm) patsnap.com |

| Carrier Gas | Nitrogen patsnap.com |

| Temperature Program | Initial temp 100°C, ramp to 150°C at 30°C/min, hold 2 min; ramp to 250°C at 30°C/min, hold 2 min patsnap.com |

| Inlet Temperature | 250°C patsnap.com |

| Detector Temperature | 250°C (FID) patsnap.com |

| Split Ratio | 150:1 patsnap.com |

This table is based on a method for succinic anhydride and serves as an illustrative example.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for verifying the purity of this compound and confirming its molecular identity through its mass-to-charge ratio (m/z). For this compound (C₇H₈O₃), the expected molecular ion peak is at m/z 140.14. ncats.io

GC-MS is particularly useful for analyzing complex reaction mixtures where interferences may obscure results from GC alone. It allows for the confident identification of reaction products and derivatives. researchgate.net For instance, in the analysis of deuterated succinic anhydride, a related compound, GC-MS was shown to be a feasible direct analysis method, although challenges like isotopic memory effects from strong column adsorption were noted. nih.gov The analysis of derivatives, such as the trimethylsilyl (B98337) (TMS) esters of succinic acid, can also be effectively performed using GC-MS. nih.gov This approach is common in analyzing various classes of organic compounds, where derivatization is used to improve volatility and chromatographic behavior. nih.govmdpi.com

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopy provides detailed information about molecular structure and is used to confirm the identity of this compound and monitor its transformation during reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. In ¹H NMR spectra, the characteristic peaks for the allyl group's protons are found between δ 5.0 and 5.8 ppm, while the methylene (B1212753) (CH₂) protons within the anhydride ring appear at approximately δ 2.8–3.2 ppm.

While ¹H NMR is excellent for structural identification, its spectra can suffer from signal overlapping in complex mixtures, such as during the analysis of reaction products. researchgate.netmagritek.com In these cases, ¹³C NMR is superior for quantitative analysis due to its much larger chemical shift dispersion, which improves signal separation. researchgate.netmagritek.commagritek.com A key application is the quantification of acylation efficiency when this compound is used to modify other molecules, such as chitosan (B1678972) oligomers. researchgate.net By comparing the integrals of specific carbon signals from the reactant and product, a precise measure of the reaction's extent can be determined. researchgate.netmagritek.com Although polarization transfer techniques are often used to enhance the weak ¹³C signal, this can affect direct comparison of signal amplitudes within a single spectrum. Therefore, quantification typically relies on calibration with internal or external standards. magritek.commagritek.com

Table 2: Characteristic NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | Anhydride Ring CH₂ | 2.8 - 3.2 |

| ¹H | Allyl Protons | 5.0 - 5.8 |

| ¹³C | Carbonyl (C=O) | ~170-175 |

| ¹³C | Allyl (CH₂=CH) | ~118, ~132 |

| ¹³C | Aliphatic (CH, CH₂) | ~25-40 |

Note: Specific ¹³C values are typical for this class of compound; precise shifts can be found in spectral databases. chemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule and is widely used to characterize this compound. nih.govmasterorganicchemistry.com The most distinct feature in the IR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands, which arise from symmetric and asymmetric stretching vibrations. spectroscopyonline.com For a saturated cyclic anhydride structure like that in this compound, these peaks typically appear in the ranges of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com More specifically for this compound, these bands are observed at approximately 1850 cm⁻¹ and 1770 cm⁻¹. Another characteristic absorption is the C=C stretching vibration from the allyl group, which is found around 1640 cm⁻¹.

IR spectroscopy is also an excellent tool for monitoring the progress of reactions involving this compound. For example, in synthesis reactions, the appearance of the characteristic anhydride peaks can confirm the formation of the desired product. google.com Conversely, in reactions where the anhydride is consumed (e.g., in acylation or polymerization), the disappearance of the anhydride's carbonyl bands can be tracked to determine the extent of conversion. mdpi.com For example, when polyisobutylene (B167198) succinic anhydride reacts with an amine, the anhydride peak at 1785 cm⁻¹ decreases while a new peak for the resulting succinimide (B58015) appears at 1705 cm⁻¹, allowing for real-time reaction monitoring. mdpi.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric C=O Stretch | Anhydride | ~1850 |

| Symmetric C=O Stretch | Anhydride | ~1770 |

| C=C Stretch | Allyl Group | ~1640 |

| C-O Stretch | Anhydride | ~1200-1300 spectroscopyonline.com |

UV-Visible spectroscopy can be employed to monitor reaction kinetics by observing the change in absorbance of a sample over time. youtube.com For this technique to be effective, at least one species involved in the reaction—either a reactant or a product—must absorb light in the ultraviolet or visible range. This compound itself does not possess a strong chromophore that absorbs in the visible region, but its reactions can still be monitored if it is reacting with a chromophoric substance or if a product is formed that has a distinct UV-Vis absorption profile. researchgate.net

The general principle involves identifying the wavelength of maximum absorption (λ_max) for the absorbing species. youtube.com The reaction is then monitored by recording the decrease or increase in absorbance at this specific wavelength over time. The data can be used to determine the reaction rate and order. For example, a patent mentions monitoring a reaction that includes this compound via UV-Vis absorption spectroscopy, indicating its utility in such systems. googleapis.com The disappearance of a reactant dye or the formation of a colored product are common examples where this method is applied to derive kinetic information. youtube.com

Advanced Microscopic Techniques for Surface Interaction Studies (e.g., AFM, SEM)

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for studying the surface topography, morphology, and interfacial interactions of materials modified with this compound. These methods provide high-resolution imaging that reveals how the anhydride and its polymers alter surface characteristics.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. It is highly effective for observing the morphology and topography over a relatively large area. google.com In the context of this compound reaction products, SEM is used to assess the dispersion of anhydride-modified fillers within a polymer matrix or to examine the surface of fibers and films after treatment. For instance, in studies involving similar anhydrides like succinic anhydride, SEM analysis has confirmed that chemical modification enhances the interfacial bonding between natural fibers and a polyester (B1180765) matrix, leading to better fiber-matrix interactions. researchgate.net SEM can effectively visualize how the treatment creates a more compatible and well-adhered interface, which is critical for the mechanical performance of composites.

Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at the nanoscale by scanning a sharp probe attached to a cantilever over the sample. nih.govparksystems.com Unlike SEM, AFM can be operated in various environments, including liquid, and does not require a conductive coating, which preserves the sample's native state. chemrxiv.org This technique is exceptionally useful for quantifying surface roughness and characterizing the nanoscale mechanical properties of polymer films and coatings derived from this compound. nih.gov AFM can reveal detailed information on the conformation of grafted polymer chains and the formation of domains on a surface. chemrxiv.org For example, studies on polyesters functionalized with grafted polymers show that AFM can distinguish different domains and lamellar regions, providing insights into how surface modification alters the nanostructure. chemrxiv.org The combination of SEM and AFM, known as correlative microscopy, allows for a comprehensive analysis by leveraging SEM's large field of view to locate areas of interest for detailed AFM scanning. nenovision.comqdusa.com

Key Information from Microscopic Techniques:

Morphology: Visualization of the shape and structure of surface features.

Topography: 3D imaging and quantitative measurement of surface roughness and feature height. sciopen.com

Dispersion: Assessment of how modified particles or fibers are distributed in a matrix.

Interfacial Adhesion: Qualitative evaluation of the bonding between a modified surface and a matrix material. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymer Characterization